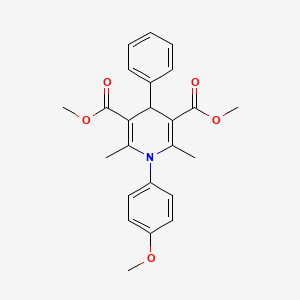![molecular formula C21H17ClN2O B11698841 N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B11698841.png)
N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-3-chlorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl group, a chlorobenzene moiety, and a hydrazide functional group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE typically involves the condensation of 4-acetylbiphenyl with 3-chlorobenzohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and chlorobenzene groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorobenzene derivatives.
Applications De Recherche Scientifique
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The biphenyl and chlorobenzene groups allow the compound to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The hydrazone linkage can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylbiphenyl: Shares the biphenyl structure but lacks the hydrazone and chlorobenzene groups.
3-Chlorobenzohydrazide: Contains the chlorobenzene and hydrazide groups but lacks the biphenyl structure.
Uniqueness
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]-3-CHLOROBENZOHYDRAZIDE is unique due to its combination of biphenyl, chlorobenzene, and hydrazone groups, which confer distinct chemical reactivity and potential biological activities not found in the individual components.
Propriétés
Formule moléculaire |
C21H17ClN2O |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
3-chloro-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C21H17ClN2O/c1-15(23-24-21(25)19-8-5-9-20(22)14-19)16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-14H,1H3,(H,24,25)/b23-15- |
Clé InChI |
YDHACDOJGLNIGP-HAHDFKILSA-N |
SMILES isomérique |
C/C(=N/NC(=O)C1=CC(=CC=C1)Cl)/C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698773.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11698776.png)
![N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11698786.png)
![(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698800.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11698808.png)

![N'-(benzo[d][1,3]dioxol-5-ylmethylene)-2-phenoxypropanehydrazide](/img/structure/B11698817.png)
![5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698820.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698823.png)

![Ethyl 2-{2-[cyclohexyl(ethyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11698835.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11698859.png)

